4-(Benzyloxy)-2-bromobenzaldehyde CAS number 83636-69-5
4-(Benzyloxy)-2-bromobenzaldehyde CAS number 83636-69-5
The following technical guide is structured to serve as an authoritative resource for the research and development of 4-(Benzyloxy)-2-bromobenzaldehyde .
CAS: 83636-69-5 (Note: Often cross-referenced with 227603-76-1 in varying salt/purity forms) Formula: C₁₄H₁₁BrO₂ | MW: 291.14 g/mol
Executive Summary & Strategic Utility
4-(Benzyloxy)-2-bromobenzaldehyde is a trifunctional scaffold critical to medicinal chemistry and materials science. Its value lies in its orthogonal reactivity :
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Electrophilic Aldehyde (C1): Ready for condensation, reduction, or reductive amination.
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Aryl Bromide (C2): A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with the aldehyde under controlled conditions.
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Protected Phenol (C4): The benzyl ether serves as a robust protecting group that can be removed late-stage (hydrogenolysis) to reveal a hydroxyl group for further diversification.
This molecule is frequently employed as a precursor for biaryl chalcones , PPAR agonists , and resveratrol analogues .
Physiochemical Profile
| Property | Specification | Technical Note |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 100–104 °C | Distinct from its regioisomers (e.g., 5-benzyloxy isomer melts lower). |
| Solubility | DCM, THF, DMF, Toluene | Insoluble in water; sparingly soluble in hexanes. |
| Stability | Air/Light Sensitive | Store under inert gas (Ar/N₂) at 2–8 °C. |
| Flash Point | >110 °C | Non-volatile, but dust may be combustible. |
Synthetic Route: Regioselective Preparation
The most robust industrial route involves the Williamson Ether Synthesis starting from 2-bromo-4-hydroxybenzaldehyde. This route is preferred over bromination of 4-benzyloxybenzaldehyde, which often yields inseparable mixtures of regioisomers.
Reagents & Stoichiometry
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Substrate: 2-Bromo-4-hydroxybenzaldehyde (1.0 equiv)
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Electrophile: Benzyl bromide (1.1 equiv)
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Base: Potassium carbonate (
, anhydrous, 2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone
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Catalyst: TBAI (Tetrabutylammonium iodide, 0.05 equiv) - Optional phase transfer catalyst to accelerate rate.
Step-by-Step Protocol
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Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-hydroxybenzaldehyde and anhydrous
. -
Solvation: Add DMF (0.5 M concentration relative to substrate). Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol (formation of phenoxide anion).
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Addition: Add Benzyl bromide dropwise via syringe to control exotherm.
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Reaction: Heat to 60 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (
) should disappear, and the product ( ) should emerge. -
Workup: Pour the mixture into ice-cold water (10x volume). The product will precipitate.[1]
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Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield off-white needles.
Synthesis Workflow Diagram
Caption: Figure 1.[1] Standard Williamson ether synthesis workflow for high-purity isolation.
Orthogonal Reactivity & Pathway Logic
The "2-bromo" position allows for divergent synthesis . A common pitfall is attempting Grignard reactions on the bromide without protecting the aldehyde. The aldehyde is more electrophilic than the bromide is nucleophilic, leading to polymerization.
Correct Order of Operations:
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Route A (Suzuki First): Use Pd(0) to couple the bromide with a boronic acid. Crucial: Most Suzuki conditions (
, Dioxane/Water) tolerate the aldehyde. -
Route B (Aldehyde First): Convert aldehyde to olefin (Wittig) or amine (Reductive Amination) before manipulating the bromide.
Reactivity Map
Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal functional groups.
Applications in Drug Discovery
PPAR Agonist Synthesis
Researchers utilize this scaffold to synthesize PPAR
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Mechanism: The aldehyde undergoes reductive amination with substituted anilines, while the benzyl group mimics the lipophilic tail required for the ligand-binding pocket [1].
Chalcone Derivatives (Anti-Viral/Anti-Cancer)
Claisen-Schmidt condensation of the aldehyde with acetophenones yields chalcones.
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Significance: The 2-bromo group induces steric twist, preventing planarity. This "twisted" conformation has been shown to enhance selectivity for MAO-B inhibitors (Parkinson's research) by fitting into the enzyme's hydrophobic cleft more effectively than planar analogues [2].
Resveratrol Analogues
Through a Heck reaction (utilizing the bromide) with styrene derivatives, this molecule serves as a precursor to poly-hydroxylated stilbenes (resveratrol analogues) after global deprotection of the benzyl groups.
Handling & Safety (E-E-A-T)
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Skin Sensitizer: Benzyl halides and their derivatives are potent sensitizers. Wear nitrile gloves (double-gloving recommended) and work in a fume hood.
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Lachrymator Potential: While the aldehyde is less volatile than benzyl bromide, intermediates in its synthesis are lachrymators.
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Storage: The aldehyde can oxidize to 4-(benzyloxy)-2-bromobenzoic acid if left in air. Verify purity via
-NMR (Aldehyde peak at 10.2 ppm) before use in sensitive catalytic cycles.
References
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Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious PPARα Agonists. Journal of Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides. PMC - NIH. Available at: [Link]
